molecular formula C19H20N2O5S B3503788 methyl 4-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate

methyl 4-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No.: B3503788
M. Wt: 388.4 g/mol
InChI Key: JSANTQNXCBHRHS-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzoate, also known as benzocaine, is a commonly used local anesthetic . It’s a white solid at room temperature and has a slightly sweet taste . The compound is used in various over-the-counter anesthetic ointments .


Synthesis Analysis

The synthesis of polysubstituted benzenes, such as methyl 4-aminobenzoate, often involves electrophilic aromatic substitution reactions . The order of these reactions is critical to the success of the synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For example, the structure of methyl 4-aminobenzoate has been determined using NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the amino group in methyl 4-aminobenzoate can undergo reactions such as acylation and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For example, the melting point of methyl 4-aminobenzoate is 110-111 °C .

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. For example, methyl 4-aminobenzoate (benzocaine) works by blocking voltage-gated sodium channels in the neuronal cell membrane, inhibiting the propagation of action potentials and thus causing a loss of sensation .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, methyl 4-aminobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye damage .

Properties

IUPAC Name

methyl 4-[[4-[methylsulfonyl(prop-2-enyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-4-13-21(27(3,24)25)17-11-7-14(8-12-17)18(22)20-16-9-5-15(6-10-16)19(23)26-2/h4-12H,1,13H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSANTQNXCBHRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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